

Preliminary Investigation of Sofosbuvir Impurity M: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into **Sofosbuvir impurity M**, a process-related impurity encountered during the synthesis of the direct-acting antiviral agent, Sofosbuvir. This document outlines the known chemical properties, analytical detection methods, and relevant biological pathways associated with Sofosbuvir. Detailed experimental protocols are provided for key analytical techniques, and logical workflows are visualized to aid in understanding.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1] As a nucleotide analog prodrug, it is metabolized in the liver to its active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. [1][2] The complex synthesis of Sofosbuvir can lead to the formation of various process-related impurities, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.

Sofosbuvir impurity M is a diastereoisomer of Sofosbuvir that is formed during the manufacturing process.[3] Understanding its chemical and biological properties is crucial for quality control and regulatory compliance.

Chemical and Physical Properties



Sofosbuvir impurity M is a well-characterized pharmaceutical impurity. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Name	propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate	[3]
CAS Number	2095551-10-1	[3][4]
Molecular Formula	C22H30N3O10P	[3][4]
Molecular Weight	527.46 g/mol	[3][4]
Classification	Nucleoside analog impurity, Diastereoisomer of Sofosbuvir	[3]

Analytical Investigation: Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for the detection and quantification of **Sofosbuvir impurity M** in the bulk drug substance and finished pharmaceutical products. A validated reverse-phase HPLC (RP-HPLC) method has been established for this purpose.

Quantitative Data from RP-HPLC Analysis

The following table summarizes the key parameters from a validated RP-HPLC method for the analysis of Sofosbuvir and a related phosphoryl impurity, believed to be Impurity M.[5][6]



Parameter	Sofosbuvir	Sofosbuvir Impurity M
Retention Time (min)	3.674	5.704
Limit of Detection (LOD)	0.01% (0.04 μg)	0.03% (0.12 μg)
Limit of Quantification (LOQ)	0.50% (0.125 μg)	1.50% (0.375 μg)

Experimental Protocol: RP-HPLC Method

This protocol details the validated RP-HPLC method for the separation and quantification of Sofosbuvir and Impurity M.[5][6]

Objective: To determine the purity of Sofosbuvir and quantify the level of Impurity M.

Materials:

- Sofosbuvir reference standard and sample
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Water (HPLC grade)

Instrumentation:

- · HPLC system with UV detector
- Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 μm particle size)[5][6]
- Data acquisition and processing software

Chromatographic Conditions:

- Mobile Phase: A 50:50 (v/v) mixture of 0.1% Trifluoroacetic Acid in water and Acetonitrile.[5]
 [6]
- Flow Rate: 1.0 mL/min[5][6]



Column Temperature: Ambient

Detection Wavelength: 260 nm[5][6]

Injection Volume: 10 μL (representative)

Procedure:

- Mobile Phase Preparation: Prepare the mobile phase by mixing equal volumes of 0.1% TFA
 in water and acetonitrile. Degas the mobile phase before use.
- Standard Solution Preparation: Accurately weigh and dissolve the Sofosbuvir reference standard in the mobile phase to achieve a known concentration (e.g., 400 μg/mL).
- Sample Solution Preparation: Accurately weigh and dissolve the Sofosbuvir sample in the mobile phase to achieve a similar concentration to the standard solution.
- System Suitability: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution multiple times to verify system suitability parameters (e.g., retention time repeatability, peak asymmetry, theoretical plates).
- Analysis: Inject the sample solution and record the chromatogram.
- Data Processing: Identify and integrate the peaks corresponding to Sofosbuvir and Impurity M based on their retention times. Calculate the percentage of Impurity M relative to the Sofosbuvir peak area.

Structural Characterization (Exemplar Protocols)

While specific NMR and mass spectrometry data for **Sofosbuvir Impurity M** are not readily available in the public domain, the following protocols for the characterization of Sofosbuvir degradation products serve as a detailed guide for the types of experiments required for structural elucidation of such impurities.[4][7]

Experimental Protocol: NMR Spectroscopy

Objective: To obtain detailed structural information (¹H, ¹³C, ³¹P) of an isolated Sofosbuvirrelated impurity.



Instrumentation:

- NMR Spectrometer (e.g., 400 MHz)[4]
- NMR tubes

Procedure:

- Sample Preparation: Dissolve a purified sample of the impurity (typically 2-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).[4]
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
- 13C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.
- 31P NMR Acquisition: Acquire a proton-decoupled phosphorus-31 NMR spectrum.
- 2D NMR (HSQC, HMBC): Perform two-dimensional NMR experiments such as
 Heteronuclear Single Quantum Coherence (HSQC) to determine one-bond proton-carbon
 correlations and Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range (23 bond) correlations. These are crucial for assigning complex structures.[4]
- D₂O Exchange: To identify exchangeable protons (e.g., -OH, -NH), add a drop of D₂O to the NMR tube and re-acquire the ¹H NMR spectrum.[4]
- Data Processing: Process the spectra using appropriate software to assign chemical shifts
 (δ) and coupling constants (J). Compare the data with the spectrum of Sofosbuvir to identify
 structural differences.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of an isolated Sofosbuvir-related impurity.

Instrumentation:



 High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[4]

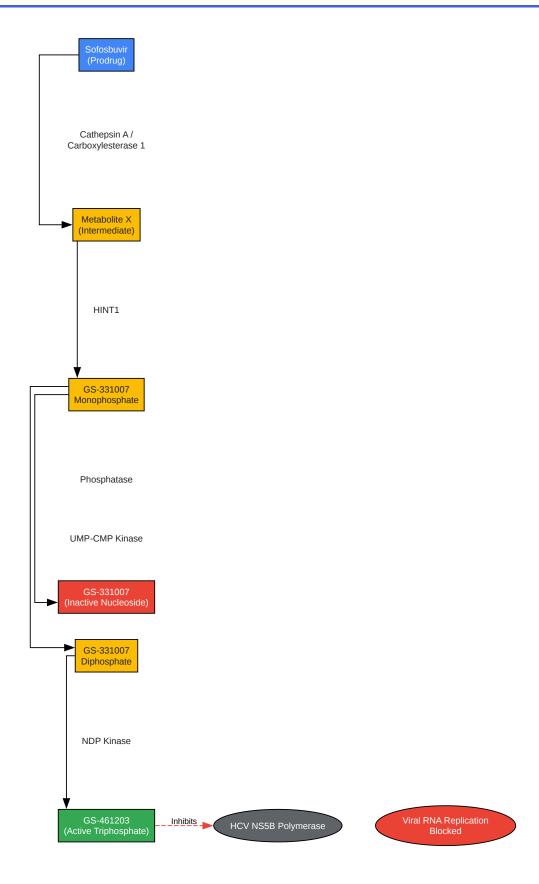
Procedure:

- Sample Preparation: Prepare a dilute solution of the purified impurity in a suitable solvent (e.g., methanol or acetonitrile/water).
- Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collisioninduced dissociation (CID).
- Data Analysis: Determine the accurate mass of the protonated or deprotonated molecule ([M+H]+ or [M-H]-). Use the accurate mass to calculate the elemental formula. Analyze the fragmentation pattern to confirm the structure and identify key functional groups.

Biological Context: Sofosbuvir's Metabolic Activation Pathway

Sofosbuvir is a prodrug that must be metabolized within hepatocytes to its pharmacologically active form, GS-461203 (a uridine analog triphosphate).[2] This multi-step enzymatic conversion is essential for its antiviral activity. The presence of impurities could potentially interfere with this pathway, although Impurity M is primarily studied for its impact on the purity and stability of the drug product rather than for direct biological activity.[3]



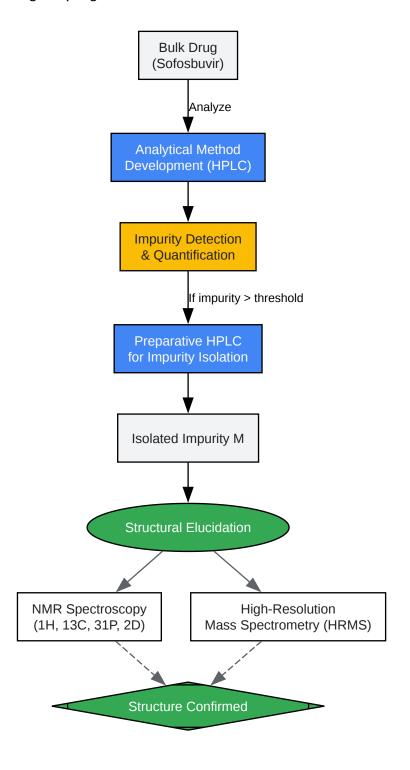


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Caption: Metabolic activation pathway of Sofosbuvir within hepatocytes.



The workflow for isolating and characterizing a process-related impurity like **Sofosbuvir impurity M** follows a logical progression from detection to structural confirmation.



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Caption: General workflow for the isolation and characterization of impurities.



Conclusion

Sofosbuvir impurity M is a known process-related impurity that can be effectively monitored and controlled using a validated RP-HPLC method. While its biological activity is considered negligible, its presence is a critical quality attribute of the Sofosbuvir drug substance. This guide provides the foundational analytical protocols and biological context necessary for researchers and drug development professionals engaged in the study of Sofosbuvir and its related substances. The provided experimental workflows for structural elucidation, though exemplified with degradation products, are directly applicable to the comprehensive characterization of Impurity M, should an isolated sample be obtained.

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